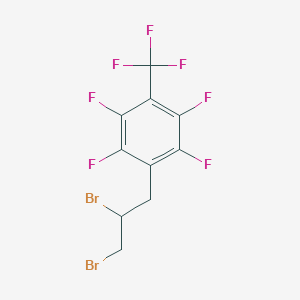

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride (DBTTF) is an organofluoride compound that has become increasingly popular in the scientific research community due to its unique properties. DBTTF is used as a reagent for organic synthesis, as a catalyst for polymerization reactions, and as a solvent for a variety of chemical reactions. This compound has a wide range of applications in the scientific research community, making it an important tool for understanding the properties of organic compounds.

Scientific Research Applications

Environmental Impact Assessment

This compound, belonging to the group of brominated flame retardants (BFRs), has seen increasing production due to its wide application across various industries . Its environmental presence has been confirmed in soil, sediments, river water, and materials like microplastics and e-waste devices . The high octanol–air and octanol–water partition coefficients suggest a potential for spread in ecosystems and bioaccumulation in organisms .

Toxicology and Human Health

Research indicates that this compound can exert harmful effects mainly on the nervous and endocrine systems, lungs, and liver . The toxicity mechanism in the nervous system may involve oxidative stress leading to apoptosis of neuronal cells, while mitochondrial damage could affect respiratory organs .

Bioindicators in Ecotoxicology

Studies have demonstrated the potential of mussels and earthworms to serve as bioindicators of this compound’s presence . This application is crucial for monitoring environmental health and assessing the risk of bioaccumulation in food chains.

Flame Retardancy in Industry

The primary use of this compound is as a flame retardant. It’s widely applied in electrical, electronic, musical instrument, and automotive component industries due to its effectiveness in preventing fires .

Reproductive Health Research

This compound is also identified as an endocrine disruptor that can affect male reproductive processes through estrogen receptors . It’s implicated in the deterioration of male fertility, highlighting the need for further research into its mechanism of action in male reproductive models in vitro .

Analytical Chemistry

For the identification of this compound in environmental and biological samples, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC—MS/MS) is the basic technique . This application is vital for environmental monitoring and ensuring compliance with safety regulations.

properties

IUPAC Name |

1-(2,3-dibromopropyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2F7/c11-2-3(12)1-4-6(13)8(15)5(10(17,18)19)9(16)7(4)14/h3H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTPPTHIVBKMAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2F7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)

![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)

![4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426379.png)